2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine

Cross-coupling Sequential functionalization Halogen reactivity hierarchy

Sourcing a non-symmetrical, polyhalogenated pyridine scaffold with orthogonal reactivity often forces compromises in synthetic step count or site-selectivity. This 4-hydroxypyridine solves that challenge by providing a defined Br>Cl≫F reactivity gradient for programmed, sequential cross-coupling without protecting-group manipulation. - Enables first-stage Suzuki-Miyaura at C2-Br, second-stage amination or Suzuki at C5-Cl, while C3-F serves as a metabolically stable ¹⁹F-NMR reporter. - Commercial ≥95% purity from established supply chains reduces in-house halogenation steps. - Four orthogonally addressable positions (C2/Br, C5/Cl, C3/F, C4/OH) support trifunctional probe and PROTAC design from a single precursor.

Molecular Formula C5H2BrClFNO
Molecular Weight 226.429
CAS No. 1312440-86-0
Cat. No. B567856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine
CAS1312440-86-0
Molecular FormulaC5H2BrClFNO
Molecular Weight226.429
Structural Identifiers
SMILESC1=C(C(=O)C(=C(N1)Br)F)Cl
InChIInChI=1S/C5H2BrClFNO/c6-5-3(8)4(10)2(7)1-9-5/h1H,(H,9,10)
InChIKeyRDZYIIXPSIKYQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine: Polyhalogenated Building Block


2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine (CAS 1312440-86-0) is a heterocyclic building block belonging to the polyhalogenated 4-hydroxypyridine class, with the molecular formula C₅H₂BrClFNO and a molecular weight of 226.43 g/mol [1]. Its pyridine ring bears three distinct halogen substituents—bromine at C2, chlorine at C5, and fluorine at C3—plus a hydroxyl group at C4 that engages in tautomeric equilibrium with the 4-pyridone form [2]. This non-symmetrical, mixed-halogen architecture is commercially supplied at ≥95% purity by vendors including Apollo Scientific (UK) and AKSci (USA), and is positioned as a versatile intermediate for medicinal chemistry and agrochemical synthesis programs requiring programmed, site-selective derivatization [3].

2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine vs. Symmetrical Analogs


Polyhalogenated 4-hydroxypyridines are not interchangeable building blocks because the identity, number, and ring position of halogen substituents simultaneously govern three interdependent properties: (i) the intrinsic reactivity hierarchy for palladium-catalyzed cross-coupling (I > Br > Cl ≫ F), which dictates the feasible order of sequential derivatization [1]; (ii) the tautomeric equilibrium constant (pKₜ) between the 4-hydroxypyridine and 4-pyridone forms, which is modulated differently by fluorine (strong –I effect), chlorine, and bromine substituents and alters nucleophilic character at oxygen vs. nitrogen [2]; and (iii) the biological target engagement profile, where mixed halogens at positions 2, 3, and 5 produce distinct photosystem II inhibitory potency and mode-of-action shifts compared with symmetrical tetrahalogenated or mono/dihalogenated analogs [3]. Selecting a close analog with a different halogen pattern (e.g., 2,3,5,6-tetrabromo-4-hydroxypyridine or 2-bromo-5-chloro-3-fluoropyridine lacking the 4-OH handle) risks losing the unique synthetic orthogonality that this specific Br/Cl/F/OH arrangement provides.

2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine: Evidence vs. Comparator Derivatives


Sequential Cross-Coupling Orthogonality via Br/Cl/F Reactivity

The target compound presents three carbon–halogen bonds with a well-established and experimentally validated reactivity gradient in palladium(0)-catalyzed oxidative addition: C–Br (most reactive) > C–Cl (moderately reactive) ≫ C–F (essentially inert under standard Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira conditions). This hierarchy permits a predictable three-stage sequential functionalization strategy—first at C2 (Br), then at C5 (Cl), while C3 (F) remains intact as an electron-withdrawing modulator—that is not achievable with symmetrical tetrahalogenated analogs such as 2,3,5,6-tetrabromo-4-hydroxypyridine, where all four positions bear identical bromide leaving groups and compete non-selectively [1]. Experimental demonstration of bromo-chemoselectivity in a closely related trihalopyridine system (5-bromo-2-chloro-3-fluoropyridine) showed exclusive C–Br amination under Pd-catalyzed conditions, with C–Cl and C–F positions remaining untouched .

Cross-coupling Sequential functionalization Halogen reactivity hierarchy

Tautomeric Equilibrium and pKa Differentiation

The acid dissociation constant (pKa) of the 4-hydroxyl group governs solubility, permeability, and metal-coordinating ability. The target compound has a calculated pKa (JChem) of 7.75 [1], which differs markedly from that of unsubstituted 4-hydroxypyridine (pKa ~3.3 for the pyridone conjugate acid; pKa ~11 for the hydroxyl deprotonation) [2]. In contrast, the symmetrical tetrabromo analog, 2,3,5,6-tetrabromo-4-hydroxypyridine, was experimentally established by IR and PMR spectroscopy to exist predominantly in the enol (4-hydroxypyridine) form rather than the 4-pyridone tautomer [3], indicating that four bulky, electron-withdrawing bromine substituents stabilize the hydroxyl tautomer. Semiempirical AM1 calculations across mono-, di-, and tetrahalogenated 4-hydroxypyridines demonstrate that the position and nature of halogen (F vs. Cl vs. Br) significantly influence the tautomeric equilibrium constant pKₜ [4]. The mixed Br/Cl/F pattern of the target compound places it in a unique region of this tautomeric landscape not accessible to symmetrical tetrahalogenated or mono/dihalogenated analogs.

Physicochemical property Tautomerism pKa prediction

Mixed Halogen Pattern: Distinct PSII Inhibitory SAR

The class of halogenated 4-hydroxypyridines has been systematically studied as inhibitors of photosynthetic electron transport (PET) in isolated spinach thylakoid membranes, where halogenation was shown to enhance inhibitory potency and to switch the mode of action from plastoquinone-pool inhibition to phenol-type inhibition [1]. At the apex of this SAR, 2,3,5,6-tetrabromo-4-hydroxypyridine achieves a pI₅₀ value of 7.6 (IC₅₀ ≈ 25 nM) in oxygen evolution assays, representing the most potent compound in the series [2]. A subsequent QSAR analysis of 4-hydroxypyridine derivatives as Hill reaction inhibitors demonstrated that for tetrahalogenated congeners, inhibitory potency depends critically on halogen type, with the iodine substituent best meeting receptor requirements [3]. The 1993 study further established that introducing halogens into both the 3- and 5-positions markedly enhances activity and fundamentally alters the mode of action [1]. Although the target compound (bearing Br at C2, Cl at C5, F at C3) was not individually tested in these studies, its mixed-halogen architecture places it at a structurally intermediate position between non-halogenated (inactive) and fully brominated (maximally potent) analogs, with fluorine at C3 expected to contribute a strong electron-withdrawing effect that influences both potency and binding orientation.

Photosystem II inhibition Herbicidal activity Structure-activity relationship

4-Hydroxyl Handle for Orthogonal O-Functionalization

A key structural differentiator of 2-bromo-5-chloro-3-fluoro-4-hydroxypyridine versus its non-hydroxylated counterpart 2-bromo-5-chloro-3-fluoropyridine (CAS 514797-97-8) is the presence of the 4-OH group, which provides an additional orthogonal functionalization site. The hydroxyl group can undergo O-alkylation, O-arylation (via Cu-catalyzed Ullmann-type coupling or Pd-catalyzed C–O bond formation), sulfonylation, or phosphorylation independently of the halogen substitution sequence [1]. Furthermore, the tautomeric equilibrium between the 4-hydroxypyridine and 4-pyridone forms (see Evidence Item 2) means that under basic conditions, ambident nucleophilicity (O⁻ vs. N⁻) can be exploited to achieve divergent N- vs. O-functionalization outcomes—a capability entirely absent in the non-hydroxylated analog 2-bromo-5-chloro-3-fluoropyridine, which cannot engage in tautomerism [2]. This effectively doubles the number of addressable diversification vectors on the scaffold.

Synthetic diversification O-functionalization Building block comparison

Lipophilicity Advantage Over Perbrominated Analogs

Lipophilicity is a critical determinant of membrane permeability, metabolic stability, and promiscuous off-target binding. The target compound has a calculated LogP of 2.17–2.2 (XLogP3 = 2.2) [1][2], placing it within the optimal drug-likeness range (LogP 1–3) defined by Lipinski's Rule of Five. When bromine is the sole halogen (as in 2,3,5,6-tetrabromo-4-hydroxypyridine), the LogP is substantially higher due to the cumulative lipophilic contribution of four heavy bromine atoms (estimated LogP >4, violating the Rule of Five). Conversely, perfluorinated or perchlorinated analogs skew toward the hydrophilic extreme. The mixed Br/Cl/F pattern of the target compound achieves a balanced lipophilicity profile: the single bromine provides sufficient hydrophobicity for membrane partitioning, while chlorine and fluorine contribute electron-withdrawing effects that modulate pKa without excessively inflating LogP. The LogD at pH 7.4 (2.02) further supports adequate permeability under physiological conditions [1].

Lipophilicity Drug-likeness LogP comparison

2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine: Key Applications


Sequential Cross-Coupling for Kinase-Targeted Libraries

The established three-tier reactivity gradient (Br > Cl ≫ F) makes 2-bromo-5-chloro-3-fluoro-4-hydroxypyridine an ideal central scaffold for constructing ATP-competitive kinase inhibitor libraries. A typical workflow exploits: (i) first-stage Suzuki–Miyaura coupling at the C2–Br position to introduce an aryl or heteroaryl group occupying the hinge-binding region; (ii) second-stage Buchwald–Hartwig amination or Suzuki coupling at C5–Cl to append a solvent-exposed moiety; and (iii) retention of the C3–F substituent as a metabolically stable electron-withdrawing group that can also engage in orthogonal ¹⁹F-NMR-based binding assays . The C4–OH group serves as an additional diversification point for O-linked prodrug strategies or H-bond donor/acceptor optimization. This programmed approach is not feasible with symmetrical tetrahalo analogs that lack positional selectivity [1].

PSII Inhibitor Screening for Herbicide Resistance Breaking

Given the well-characterized class-level SAR showing that halogenation at positions 3 and 5 of 4-hydroxypyridine enhances PSII inhibitory activity and switches the mode of action from plastoquinone-pool to phenol-type inhibition [2], the target compound can be deployed as a screening building block for novel herbicide candidates. Its mixed Br/Cl/F substitution pattern occupies a unique region of the PSII inhibitor chemical space not explored by the fully brominated tetrabromo-4-hydroxypyridine (pI₅₀ 7.6) [3], potentially offering differential binding to wild-type vs. triazine-resistant D1 protein mutants. The fluorine atom at C3 contributes metabolic stability while the chlorine at C5 and bromine at C2 retain sufficient electron-withdrawing character to maintain target engagement.

Multifunctional Probe Synthesis via Orthogonal Reactivity

The four orthogonally addressable positions (C2–Br, C5–Cl, C3–F, C4–OH) enable the construction of trifunctional chemical probes for chemoproteomics or targeted protein degradation (PROTAC) applications. A representative design would attach: (i) a target-protein-binding warhead at C2 via Suzuki coupling; (ii) an E3 ligase recruiter at C5 via a second cross-coupling step; and (iii) a fluorophore or affinity tag at C4 via O-alkylation, while the C3–F serves as a silent ¹⁹F NMR reporter. No symmetrical analog can offer this degree of programmable, sequential functionalization from a single precursor .

Scalable Building Block for Late-Stage API Functionalization

For process chemistry routes to active pharmaceutical ingredients (APIs), the target compound's commercial availability at ≥95% purity from established suppliers (Apollo Scientific, AKSci) and its defined halogen reactivity order reduce the number of synthetic steps compared to routes requiring sequential halogenation of a simpler pyridine precursor [4]. The bromine atom at C2, being the most reactive, can be selectively functionalized under mild conditions without protecting-group manipulation of the C4–OH, while the chlorine at C5 remains stable through multiple synthetic transformations and can be addressed in a subsequent late-stage diversification step [1].

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